
(3-Fluoro-4-nitrophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-nitrophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with both a fluorine atom and a nitro group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (3-Fluoro-4-nitrophenyl)boronic acid is the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling . The compound interacts with these catalysts to facilitate the formation of new carbon-carbon bonds .
Mode of Action
This compound participates in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst donates electrons to form a new metal-carbon bond . In the transmetalation step, the organoboron compound, such as this compound, transfers its organic group from boron to the metal .
Biochemical Pathways
The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .
Pharmacokinetics
The compound’s stability and reactivity in the suzuki–miyaura (sm) cross-coupling reaction suggest that it may have favorable bioavailability .
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , which can affect its stability and reactivity. Additionally, the Suzuki–Miyaura (SM) cross-coupling reaction conditions, such as the presence of a transition metal catalyst and the pH of the reaction medium, can also influence the compound’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-nitrophenyl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the palladium-catalyzed borylation of 3-fluoro-4-nitroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-throughput screening to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4-nitrophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: 3-Fluoro-4-nitrophenol.
Reduction: 3-Fluoro-4-aminophenylboronic acid.
Scientific Research Applications
(3-Fluoro-4-nitrophenyl)boronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules via cross-coupling reactions.
Biology: In the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: In the production of advanced materials and polymers with specific electronic properties.
Comparison with Similar Compounds
- 4-Fluorophenylboronic acid
- 3-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid
Comparison: (3-Fluoro-4-nitrophenyl)boronic acid is unique due to the presence of both a fluorine and a nitro group on the phenyl ring. This combination of substituents can significantly alter the electronic properties of the compound compared to its analogs, making it more suitable for specific applications in cross-coupling reactions and other synthetic processes. For example, the presence of the nitro group can enhance the electrophilicity of the phenyl ring, while the fluorine atom can provide additional stability and influence the compound’s reactivity.
Properties
IUPAC Name |
(3-fluoro-4-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTLZSMYZKFFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742722 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350451-69-2 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

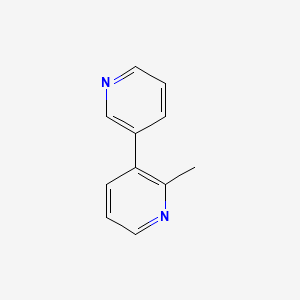
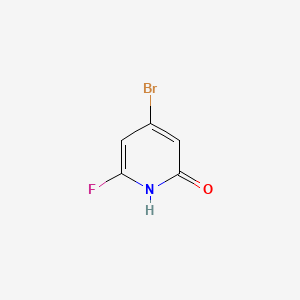
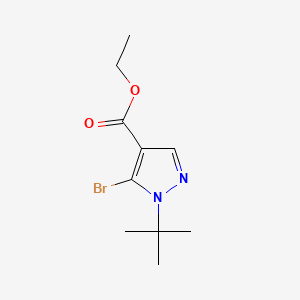
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)
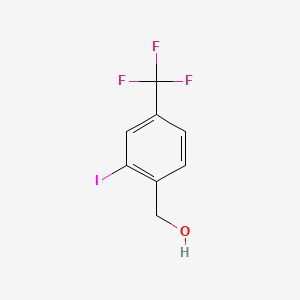
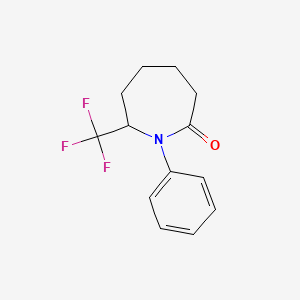
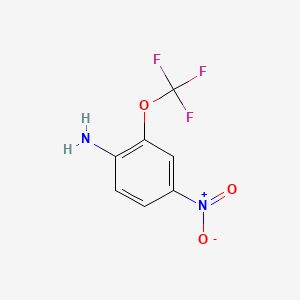

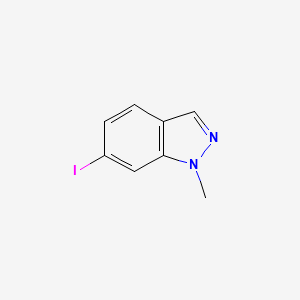

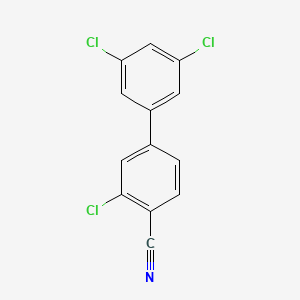
![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)
